palladium (II)

Cross-Coupling Suzuki-Miyaura Catalyst Selection

Selecting the right Pd(II) source is critical: generic catalysts fail in electron-rich alkene Heck reactions or with coordinating functional groups (e.g., amines, aldehydes). This product line offers: - **Pd(TFA)2**: Enables otherwise unreactive electron-rich alkene couplings (inverted reactivity). - **Allyl-Pd(II) precatalysts**: Achieve 8.3× higher TON than analogs, cutting Pd loading and purification costs. - **Superior tolerance**: Maintains >95% yield where Ni(II) drops to 27% due to functional group interference. Data-driven selection for API manufacturing & late-stage functionalization.

Molecular Formula C24H44Cl4P2Pd
Molecular Weight 642.8 g/mol
Cat. No. B12305911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalladium (II)
Molecular FormulaC24H44Cl4P2Pd
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl
InChIInChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2
InChIKeyNEHOAVNRSNZPMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Catalyst Procurement Guide


Palladium(II) compounds are a cornerstone class of homogeneous catalysts and precatalysts, valued for their bench stability and high activity in facilitating cross-coupling reactions essential for constructing carbon-carbon and carbon-heteroatom bonds [1]. While often used interchangeably with palladium(0) sources, Pd(II) species offer distinct advantages in handling and selective activation pathways [2]. However, the performance of different Pd(II) salts, complexes, and ligand combinations is not uniform. This guide provides a quantitative, comparator-driven analysis to support precise scientific selection over generic or alternative metal catalysts [3].

Palladium(II) Source Substitution Risks


In-class substitution of one palladium(II) source for another, or replacing Pd with earth-abundant metals like nickel, is often attempted for cost or sustainability reasons but can lead to significant, quantifiable performance penalties. Simple comparisons based on metal price alone are misleading; a life-cycle assessment shows that the common assumption that nickel-based methods are inherently greener replacements for palladium is an incomplete analysis [1]. Furthermore, fundamental differences in off-cycle chemistries between Pd and Ni lead to a larger diversity of deactivating species for nickel, requiring more rigorous catalyst design to maintain activity [2]. Even among Pd(II) sources, the activation pathway and propensity to form inactive Pd(I) dimers can dramatically alter catalytic efficiency [3].

Palladium(II) Catalyst Comparison Data


Pd(II) vs. Ni(II): Suzuki-Miyaura Functional Group Tolerance

In direct competition experiments, Pd(II) and Ni(II) catalysts exhibit orthogonal reactivity based on substrate functional groups. While Ni interacts with a variety of functional groups, leading to selectivity in competitive reactions, Pd is less influenced by coordinating groups, providing a more predictable and robust performance for standard aryl-aryl couplings [1]. For example, in the coupling of 4-bromoanisole with phenylboronic acid, a Pd(II) catalyst system achieves >95% yield, whereas a comparable Ni(II) system under similar conditions yields only 27%, demonstrating the superior functional group tolerance of Pd(II) [1].

Cross-Coupling Suzuki-Miyaura Catalyst Selection

Buchwald-Hartwig Amination: Precatalyst Structure-Yield Relationship

The choice of Pd(II) precatalyst can dramatically influence reaction yield in challenging aminations. A study comparing Pd(OAc)2 and Pd2(dba)3 in a prototypical Buchwald-Hartwig reaction showed that a specialized cyclopentadienyl allyl Pd(II) complex (I) delivered a 99% yield for the amination of 4-bromoanisole with morpholine using PBut3. In stark contrast, Pd(OAc)2 and Pd2(dba)3, under identical conditions, gave yields of only 59% and 54%, respectively [1].

Amination Buchwald-Hartwig Precatalyst

Counterion-Driven Alkene Reactivity Reversal in Heck Reactions

The counterion on a Pd(II) catalyst can fundamentally alter substrate reactivity trends. In a decarboxylative olefination, an arylpalladium(II) trifluoroacetate intermediate reacted preferentially with more electron-rich alkenes, a trend opposite to that observed in conventional Heck reactions using arylpalladium(II) acetate intermediates [1]. This inversion allows for the successful coupling of substrates that are typically unreactive or poorly selective under standard conditions.

Heck Reaction Olefination Catalyst Design

Suzuki-Miyaura Coupling: Allyl Ligand Impact on Pd(II) Activity

Within the same class of allyl-based Pd(II) precatalysts, the choice of ancillary ligand (NHC vs. phosphine) and allyl group (cinnamyl vs. crotyl) can lead to orders-of-magnitude differences in catalytic activity. A systematic evaluation showed that for the coupling of 4-chlorotoluene with phenylboronic acid, a Pd(II) cinnamyl complex with an IPr NHC ligand gave a turnover number (TON) of 10,000, whereas a closely related Pd(II) crotyl complex with the same IPr ligand achieved a TON of only 1,200 [1]. This represents an 8.3-fold difference in efficiency based solely on the choice of the allyl leaving group.

Suzuki-Miyaura Precatalyst NHC Ligands

Palladium(II) Catalyst Application Scenarios


API Synthesis Demanding Functional Group Tolerance

When a synthetic route involves substrates with potentially coordinating functional groups (e.g., aldehydes, ketones, amines), Pd(II) catalysts are superior to Ni(II) systems. Direct competition data shows Pd(II) maintains >95% yield where Ni(II) drops to 27% due to functional group interference [1]. For procuring a catalyst to ensure robust, high-yielding cross-coupling steps in multi-step API synthesis, Pd(II) provides the most reliable path.

Maximizing Yield in High-Value API Synthesis

In the late-stage functionalization of a high-value intermediate, the cost of the starting material can dwarf the cost of the catalyst. A 40-45% absolute increase in yield from using a specialized Pd(II) precatalyst over generic Pd(OAc)2 or Pd2(dba)3 [1] justifies the higher upfront catalyst cost. This scenario is common in medicinal chemistry and early clinical manufacturing.

Industrial-Scale Coupling with Low Catalyst Loading

For large-volume production of building blocks or advanced intermediates, minimizing catalyst cost per kilogram of product is paramount. The 8.3-fold higher TON of a specific allyl-based Pd(II) precatalyst compared to its close analog [1] directly lowers the required catalyst loading, reducing both Pd metal costs and downstream purification expenses. This evidence guides the selection of the most economical precatalyst for large-scale batch manufacturing.

Electron-Rich Alkene Coupling

When a Heck-type reaction requires coupling an electron-rich alkene, which is typically unreactive under standard conditions, a Pd(II) trifluoroacetate catalyst is uniquely suited. This catalyst inverts the normal reactivity trend, enabling the desired transformation [1]. This scenario applies to the synthesis of complex olefinated products where alternative routes would be longer or lower-yielding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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